Ethyl 3,5-dimethyl-4-nitrobenzoate
Overview
Description
Ethyl 3,5-dimethyl-4-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid, where the benzene ring is substituted with ethyl, methyl, and nitro groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dimethyl-4-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of 3,5-dimethylbenzoic acid to introduce the nitro group, followed by esterification with ethanol to form the ethyl ester . The nitration reaction typically requires concentrated nitric acid and sulfuric acid as catalysts, while the esterification can be carried out using an acid catalyst like sulfuric acid or a base catalyst like sodium ethoxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and yields . This method allows for better control over reaction conditions and can lead to higher selectivity and conversion rates.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Sodium ethoxide, other nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: Ethyl 3,5-dimethyl-4-aminobenzoate.
Substitution: Various ethyl esters depending on the nucleophile used.
Oxidation: Ethyl 3,5-dicarboxy-4-nitrobenzoate.
Scientific Research Applications
Ethyl 3,5-dimethyl-4-nitrobenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-4-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which can interact with biological molecules . The specific pathways and targets depend on the context of its use and the conditions under which it is applied.
Comparison with Similar Compounds
Ethyl 3,5-dimethyl-4-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 4-nitrobenzoate: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its solubility and reactivity.
3,5-Dimethyl-4-nitrobenzoic acid: The free acid form, which can be more reactive in acid-catalyzed reactions.
This compound is unique due to the combination of its nitro, methyl, and ethyl ester groups, which confer specific chemical properties and reactivity patterns that are valuable in various applications.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-4-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-4-16-11(13)9-5-7(2)10(12(14)15)8(3)6-9/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHYBLDIIOAWLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297959 | |
Record name | Ethyl 3,5-dimethyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3095-50-9 | |
Record name | Ethyl 3,5-dimethyl-4-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3095-50-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3,5-dimethyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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